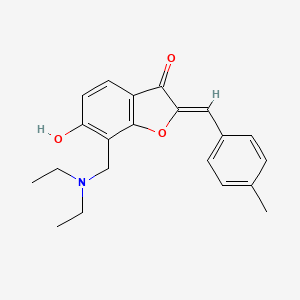

(Z)-7-((diethylamino)methyl)-6-hydroxy-2-(4-methylbenzylidene)benzofuran-3(2H)-one

Description

(Z)-7-((Diethylamino)methyl)-6-hydroxy-2-(4-methylbenzylidene)benzofuran-3(2H)-one is a benzofuranone derivative characterized by a benzofuran core substituted with a diethylaminomethyl group at position 7, a hydroxyl group at position 6, and a 4-methylbenzylidene moiety at position 2. This compound’s Z-configuration ensures specific spatial orientation, influencing its electronic and steric interactions.

Properties

IUPAC Name |

(2Z)-7-(diethylaminomethyl)-6-hydroxy-2-[(4-methylphenyl)methylidene]-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO3/c1-4-22(5-2)13-17-18(23)11-10-16-20(24)19(25-21(16)17)12-15-8-6-14(3)7-9-15/h6-12,23H,4-5,13H2,1-3H3/b19-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKRQFJOAPRSHKS-UNOMPAQXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=C(C=CC2=C1OC(=CC3=CC=C(C=C3)C)C2=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CC1=C(C=CC2=C1O/C(=C\C3=CC=C(C=C3)C)/C2=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-7-((diethylamino)methyl)-6-hydroxy-2-(4-methylbenzylidene)benzofuran-3(2H)-one is a synthetic compound belonging to the benzofuran class, which has garnered attention for its potential biological activities. Research on similar benzofuran derivatives indicates a range of pharmacological properties, including anticancer, antimicrobial, and enzyme inhibitory activities. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound features a benzofuran core with various substituents that influence its biological activity. The presence of the diethylamino group is significant for its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives. For instance, compounds structurally similar to this compound have been evaluated for their cytotoxic effects on various cancer cell lines.

- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction. This process activates caspases, which are crucial for the apoptotic pathway.

- Cytotoxicity Studies : In vitro assays have demonstrated that related benzofuran derivatives exhibit significant cytotoxicity against human cancer cell lines such as K562 (chronic myeloid leukemia) and MCF-7 (breast cancer) cells. For example, one study reported that a similar compound reduced cell viability by 13% after 72 hours of exposure .

Enzyme Inhibition

The compound's structural features suggest potential inhibitory effects on key enzymes involved in various metabolic processes.

- Monoamine Oxidase (MAO) Inhibition : Benzofuran derivatives have shown promising results as MAO inhibitors. The inhibition profiles indicate selective activity towards MAO-A over MAO-B, which is relevant for treating mood disorders and neurodegenerative diseases .

- Antioxidant Activity : The hydroxyl group in the structure may contribute to antioxidant properties, providing protection against oxidative stress in cells.

Case Studies and Research Findings

A summary of relevant studies investigating the biological activity of benzofuran derivatives is presented in Table 1.

Scientific Research Applications

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique structure allows for various modifications, leading to the development of new derivatives with enhanced properties. Researchers are exploring its reactivity in the synthesis of complex organic molecules, particularly in the context of drug discovery.

The compound exhibits a range of biological activities, making it a subject of interest in pharmacology and medicinal chemistry. Notable applications include:

- Antioxidant Properties : The presence of hydroxyl groups in its structure contributes to its ability to scavenge free radicals, thus reducing oxidative stress in cells.

- Anti-inflammatory Effects : Preliminary studies indicate that this compound can inhibit pro-inflammatory cytokines, such as TNF-α, which are critical in inflammatory pathways .

- Anticancer Potential : There is ongoing research into the compound's ability to induce apoptosis in cancer cells. Mechanistic studies suggest that it may activate caspases and downregulate anti-apoptotic proteins, thereby promoting cancer cell death .

Case Study 1: Antioxidant Activity

In a study evaluating various benzofuran derivatives, (Z)-7-((diethylamino)methyl)-6-hydroxy-2-(4-methylbenzylidene)benzofuran-3(2H)-one demonstrated significant antioxidant activity. The compound effectively reduced reactive oxygen species (ROS) levels in vitro, highlighting its potential for therapeutic applications in oxidative stress-related diseases.

Case Study 2: Anti-inflammatory Effects

A recent investigation into the anti-inflammatory properties of this compound revealed that it significantly suppressed the production of pro-inflammatory cytokines in human cell lines. This suggests its potential utility in treating conditions such as rheumatoid arthritis and other inflammatory disorders.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Key structural analogs differ in substituents on the benzylidene group and the amino-methyl side chain, leading to variations in solubility, bioavailability, and biological activity.

Table 1: Comparative Physicochemical Properties of Benzofuranone Derivatives

*Calculated based on molecular formula C₂₁H₂₃NO₃.

Key Findings:

- However, its 4-methylbenzylidene group may reduce water solubility relative to the 4-methoxy analog in , which benefits from the polar methoxy group .

- Electronic Effects : The 2-fluorobenzylidene substituent in introduces electronegativity, which could improve binding affinity to target proteins but may reduce solubility due to halogenated hydrophobicity .

Apoptosis Induction:

- The target compound’s benzofuranone core is structurally distinct from selenium-based chemopreventive agents like p-XSC (), which induce apoptosis via p53-independent pathways. Benzofuranones may leverage similar mechanisms, but their dependence on functional groups like diethylamino or benzylidene substituents remains unexplored .

- DNA Interaction: ’s brominated derivative showed potent activity in biological assays, suggesting halogenation enhances DNA intercalation or damage. The target compound’s 4-methyl group may instead promote hydrophobic binding to non-polar enzyme regions .

Drug Likeness:

- Compounds in with dihydroxyphenyl substituents exhibited high bioavailability (0.55–0.56) and low synthetic accessibility scores (SAS: 1.5–3.42). The target compound’s diethylamino and 4-methyl groups may elevate its SAS (indicating synthetic complexity) but balance bioavailability through optimized lipophilicity .

Q & A

Q. Q1. What are the established synthetic routes for (Z)-7-((diethylamino)methyl)-6-hydroxy-2-(4-methylbenzylidene)benzofuran-3(2H)-one, and how do reaction conditions influence stereoselectivity?

The compound is synthesized via a multi-step pathway involving benzofuran-3(2H)-one core formation followed by functionalization. Key steps include:

- Aldol condensation : Substituted benzaldehydes (e.g., 4-methylbenzaldehyde) react with hydroxylated benzofuran precursors under acidic or basic conditions to form the benzylidene group. Stereoselectivity (Z/E isomerism) is controlled by reaction temperature and solvent polarity .

- Mannich reaction : Introduction of the diethylaminomethyl group at the 7-position requires formaldehyde and diethylamine in ethanol, with pH adjustments (6.5–7.5) to optimize yield .

- Protection/deprotection strategies : Benzyl or methoxy groups are used to protect hydroxyl groups during synthesis, followed by catalytic hydrogenation or acid hydrolysis .

Q. Q2. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic methods?

- NMR : ¹H and ¹³C NMR confirm the (Z)-configuration of the benzylidene moiety (δ 7.2–8.1 ppm for olefinic protons) and diethylaminomethyl substitution (δ 2.5–3.5 ppm for N-CH₂) .

- HPLC-MS : Reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS in positive ion mode ([M+H]⁺) ensure purity (>95%) and molecular weight confirmation .

- X-ray crystallography : Single-crystal analysis resolves bond angles and confirms the non-planar benzofuran core, critical for understanding π-π stacking interactions .

Advanced Research Questions

Q. Q3. What computational strategies are effective for predicting the biological target interactions of this compound?

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., Mycobacterium tuberculosis MtrA). The diethylaminomethyl group shows high affinity for hydrophobic pockets, while the benzylidene moiety participates in hydrogen bonding .

- MD simulations : GROMACS simulations (50 ns) assess stability of ligand-protein complexes, with RMSD < 2 Å indicating robust binding .

Q. Q4. How does the substitution pattern on the benzylidene group influence bioactivity in structure-activity relationship (SAR) studies?

- Electron-withdrawing groups (e.g., Cl, NO₂) at the 4-position of the benzylidene enhance antimicrobial activity (MIC = 2–8 µg/mL against Gram-positive bacteria) by increasing electrophilicity .

- Methoxy groups improve solubility but reduce membrane permeability, as shown in logP assays (ΔlogP = +0.5 for 4-OCH₃ vs. -1.2 for 4-OH) .

Q. Q5. What experimental designs mitigate contradictions in biological activity data across studies?

- Standardized assays : Use CLSI guidelines for antimicrobial testing to minimize variability in MIC values .

- Cytotoxicity controls : Compare IC₅₀ values in mammalian cell lines (e.g., HEK293) to differentiate selective vs. non-selective effects .

- Batch-to-batch consistency : Validate synthetic intermediates via HPLC to ensure reproducibility in biological replicates .

Methodological Challenges

Q. Q6. What analytical techniques resolve degradation products during stability studies of this compound?

- Forced degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions. UPLC-PDA identifies major degradation products (e.g., hydrolyzed benzofuran ring or oxidized diethylamino group) .

- Arrhenius kinetics : Accelerated stability studies (40°C/75% RH) predict shelf life using Q₁₀ calculations (activation energy ~85 kJ/mol) .

Q. Q7. How can researchers optimize solvent systems for crystallization to obtain high-quality X-ray diffraction data?

- Mixed solvents : Ethanol/water (7:3 v/v) at 4°C promotes slow crystallization, yielding prismatic crystals with low mosaicity (<0.5°) .

- Additives : 5% DMSO reduces nucleation density, improving crystal size and diffraction resolution (<1.0 Å) .

Data Contradiction Analysis

Q. Q8. Why do some studies report conflicting logP values for structurally similar analogs?

- Measurement variability : Shake-flask vs. HPLC-derived logP values differ due to ionization effects (e.g., pKa of hydroxyl groups). Use pH-adjusted octanol/water partitions for accuracy .

- Computational models : Differences in atom-type assignments (e.g., ChemAxon vs. ACD/Labs) affect predicted logP. Cross-validate with experimental data .

Biological Evaluation

Q. Q9. What in vitro assays are recommended for assessing the compound’s anti-inflammatory activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.